molecular formula C14H15NO3 B14644330 Ethyl 3-acetyl-2-methylindolizine-7-carboxylate CAS No. 54342-91-5

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate

Cat. No.: B14644330
CAS No.: 54342-91-5
M. Wt: 245.27 g/mol
InChI Key: WHZHZHKVXZSXIF-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an indolizine core substituted with acetyl and carboxylate groups, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-acetyl-2-methylindolizine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-acetyl-2-methylindolizine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-2-methylindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indolizine-1-carboxylate: Another indolizine derivative with different substituents.

    Indole-2-carboxylate: An indole derivative with a carboxylate group at a different position.

Uniqueness: Ethyl 3-acetyl-2-methylindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and carboxylate groups contribute to its reactivity and potential therapeutic applications .

Properties

CAS No.

54342-91-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-acetyl-2-methylindolizine-7-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-5-6-15-12(8-11)7-9(2)13(15)10(3)16/h5-8H,4H2,1-3H3

InChI Key

WHZHZHKVXZSXIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(N2C=C1)C(=O)C)C

Origin of Product

United States

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